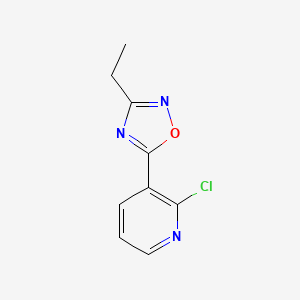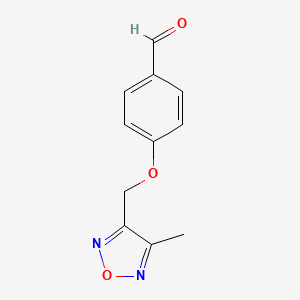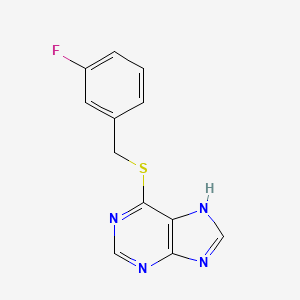
2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds under mild conditions and can yield the desired oxadiazole derivatives in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization and Rearrangement: The oxadiazole ring can undergo cyclization and rearrangement reactions, leading to the formation of other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Cyclization and Rearrangement: These reactions often require specific catalysts or reagents to facilitate the transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to modified oxadiazole rings with different electronic properties.
Scientific Research Applications
2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine has several scientific research applications:
Chemical Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the chloro group on the pyridine ring can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 2-(1,2,4-oxadiazol-5-yl)anilines, share some chemical properties and applications.
Pyridine Derivatives: Other pyridine derivatives with different substituents can also exhibit similar reactivity and applications.
Uniqueness
2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to the specific combination of the chloro-substituted pyridine ring and the ethyl-substituted oxadiazole ring. This combination imparts distinct electronic and steric properties, making the compound particularly versatile for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
SLMONMPXSSLXND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(furan-2-yl)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12210557.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12210562.png)

![6-Benzyl-7-hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12210570.png)

![1-(4-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B12210587.png)
![5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12210590.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210592.png)
![2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B12210602.png)
![3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one](/img/structure/B12210608.png)
![2-(4-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12210625.png)

![5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12210646.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12210652.png)
